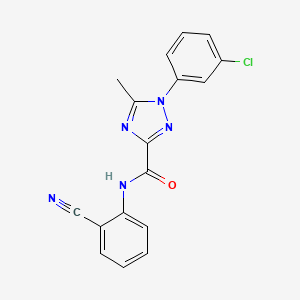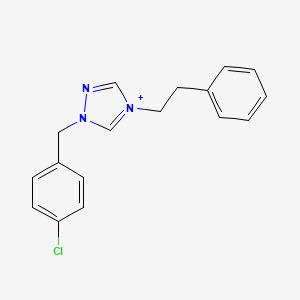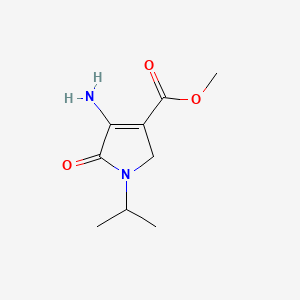
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a cyanophenyl group. This compound is of interest due to its potential biological activities and its role in the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Cyanophenyl Group: The cyanophenyl group is added through a nucleophilic substitution reaction, utilizing cyanobenzene derivatives.
Final Coupling: The final step involves coupling the triazole ring with the chlorophenyl and cyanophenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(2-cyanophenyl)urea: Shares structural similarities but differs in the functional groups attached to the core structure.
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar core structure with different functional groups.
Uniqueness
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClN5O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClN5O/c1-11-20-16(22-23(11)14-7-4-6-13(18)9-14)17(24)21-15-8-3-2-5-12(15)10-19/h2-9H,1H3,(H,21,24) |
InChI Key |
LWFUFNQVXDSKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B13369485.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13369486.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369490.png)
![4-(4-ethylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13369492.png)



![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
